1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime
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Overview
Description
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime typically involves the reaction of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone
- 4-(1H-Imidazol-1-yl)phenol
- 1-(4-(1H-Imidazol-1-yl)phenyl)methanamine
Uniqueness
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOZYQEOZTAJF-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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